2-acetyloxyethyl(trimethyl)azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyloxyethyl(trimethyl)azanium;iodide typically involves the reaction of choline with acetyl coenzyme A, catalyzed by the enzyme choline acetyltransferase. This reaction can be represented as follows: [ \text{Choline} + \text{Acetyl CoA} \rightarrow \text{this compound} + \text{Coenzyme A} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in a crystalline powder form and is highly hygroscopic and light-sensitive .
Analyse Chemischer Reaktionen
Types of Reactions
2-acetyloxyethyl(trimethyl)azanium;iodide undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by acetylcholinesterase, resulting in the formation of choline and acetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in biological systems.
Substitution: The iodide ion can be substituted by other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by acetylcholinesterase.
Substitution: Typically involves halide exchange reactions using other halide salts.
Major Products
Hydrolysis: Choline and acetic acid.
Substitution: Corresponding halide-substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-acetyloxyethyl(trimethyl)azanium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving quaternary ammonium compounds.
Biology: Plays a crucial role in studies related to neurotransmission and nerve impulse transmission.
Industry: Used in the production of certain pharmaceuticals and as a research chemical.
Wirkmechanismus
2-acetyloxyethyl(trimethyl)azanium;iodide exerts its effects by acting as a neurotransmitter. It binds to acetylcholine receptors on the surface of neurons, leading to the opening of ion channels and the subsequent transmission of nerve impulses. The compound is rapidly hydrolyzed by acetylcholinesterase, which terminates its action and ensures precise control of neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline: A precursor to 2-acetyloxyethyl(trimethyl)azanium;iodide and also acts as a neurotransmitter.
Acetyl coenzyme A: Involved in the synthesis of this compound.
Other Quaternary Ammonium Compounds: Such as tetramethylammonium iodide and trimethylphenylammonium iodide.
Uniqueness
This compound is unique due to its specific role as a neurotransmitter in both the central and peripheral nervous systems. Its rapid hydrolysis by acetylcholinesterase ensures precise control of nerve impulse transmission, distinguishing it from other quaternary ammonium compounds.
Eigenschaften
Molekularformel |
C7H16INO2 |
---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
2-acetyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i7+2; |
InChI-Schlüssel |
SMBBQHHYSLHDHF-ZMCFIIMUSA-M |
Isomerische SMILES |
C[14C](=O)OCC[N+](C)(C)C.[I-] |
Kanonische SMILES |
CC(=O)OCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.